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Overview
Description
MX-68 is a newly synthesized antifolate compound, derived from methotrexate (MTX). Antifolates are a class of drugs that interfere with folate metabolism, essential for cell growth and division. MX-68 has shown promise in various applications, particularly in the treatment of allergic airway inflammation and autoimmune diseases.
Preparation Methods
Synthetic Routes:: MX-68 can be synthesized through several steps:
Conversion of Compound (VIII) to HBr Salt: This involves treating a specific precursor compound (VIII) with hydrobromic acid (HBr) to form the corresponding bromide salt.
Bromination of Alcohol: The bromide salt is then subjected to bromination using dibromotriphenylphosphorane.
Amination with Compound (IX): The resulting brominated intermediate reacts with another compound (IX) to introduce an amino group.
Alkali Hydrolysis: Finally, alkali hydrolysis is performed to yield [9-3H]-MX-68.
Industrial Production:: MX-68 is not yet widely produced industrially, but research efforts continue to optimize its synthesis and scalability.
Chemical Reactions Analysis
Scientific Research Applications
MX-68’s applications span multiple fields:
Bronchial Asthma Treatment: As mentioned, MX-68 shows promise in treating bronchial asthma by reducing inflammation and airway hyperresponsiveness.
Autoimmune Diseases: MX-68 delays the onset of proteinuria and prolongs lifespan in lupus nephritis models.
Mechanism of Action
MX-68’s mechanism involves:
Folate Pathway Disruption: By interfering with folate metabolism, MX-68 disrupts DNA synthesis and cell proliferation.
Molecular Targets: Specific enzymes involved in folate metabolism are likely targeted.
Comparison with Similar Compounds
MX-68’s uniqueness lies in its selective effects without polyglutamation. Similar compounds include MTX, a well-established antifolate, and other experimental antifolates.
Properties
Molecular Formula |
C22H24N8O5S |
---|---|
Molecular Weight |
512.5 g/mol |
IUPAC Name |
(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl]-2,3-dihydro-1,4-benzothiazine-7-carbonyl]amino]hexanedioic acid |
InChI |
InChI=1S/C22H24N8O5S/c23-18-17-19(29-22(24)28-18)25-9-12(26-17)10-30-6-7-36-15-8-11(4-5-14(15)30)20(33)27-13(21(34)35)2-1-3-16(31)32/h4-5,8-9,13H,1-3,6-7,10H2,(H,27,33)(H,31,32)(H,34,35)(H4,23,24,25,28,29)/t13-/m0/s1 |
InChI Key |
WEEYASWRWODDTJ-ZDUSSCGKSA-N |
Isomeric SMILES |
C1CSC2=C(N1CC3=CN=C4C(=N3)C(=NC(=N4)N)N)C=CC(=C2)C(=O)N[C@@H](CCCC(=O)O)C(=O)O |
Canonical SMILES |
C1CSC2=C(N1CC3=CN=C4C(=N3)C(=NC(=N4)N)N)C=CC(=C2)C(=O)NC(CCCC(=O)O)C(=O)O |
Synonyms |
MX 68 MX-68 N-(1-((2,4-diamino-6-pteridinyl)methyl)-3,4-dihydro -2H-1,4-benzothiazine-7-carbonyl)-L-2-aminoadipic acid |
Origin of Product |
United States |
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